4-Chlorobenzo[d]isothiazol-3-amine
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Overview
Description
4-Chlorobenzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C7H5ClN2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]isothiazol-3-amine typically involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with thiourea to yield this compound. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: Selective oxidation of benzo[d]isothiazol-3(2H)-ones to form benzo[d]isothiazol-3(2H)-one-1-oxides.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like Selectfluor in aqueous media are used for oxidation reactions.
Substitution: Common reagents include amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products:
Scientific Research Applications
4-Chlorobenzo[d]isothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of biocides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]isothiazol-3-amine involves its interaction with various molecular targets. In biological systems, it acts as an inhibitor of certain enzymes, such as cyclooxygenases (COX), which are involved in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and reducing inflammation .
Comparison with Similar Compounds
Benzo[d]isothiazol-3(2H)-one: A parent compound with similar structural features but without the chlorine substituent.
4-Methylbenzo[d]isothiazol-3-amine: A derivative with a methyl group instead of a chlorine atom.
Uniqueness: 4-Chlorobenzo[d]isothiazol-3-amine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical modifications compared to its non-chlorinated counterparts .
Properties
Molecular Formula |
C7H5ClN2S |
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Molecular Weight |
184.65 g/mol |
IUPAC Name |
4-chloro-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) |
InChI Key |
ADWGJRRSHRRTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NS2)N |
Origin of Product |
United States |
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